molecular formula C17H22N2O4 B6661703 3-[4-(2-Methylpropanoyl)-1,4-diazepane-1-carbonyl]benzoic acid

3-[4-(2-Methylpropanoyl)-1,4-diazepane-1-carbonyl]benzoic acid

Cat. No.: B6661703
M. Wt: 318.4 g/mol
InChI Key: MFUMHYCGLVKITR-UHFFFAOYSA-N
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Description

3-[4-(2-Methylpropanoyl)-1,4-diazepane-1-carbonyl]benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoic acid moiety linked to a diazepane ring, which is further substituted with a 2-methylpropanoyl group. The unique structure of this compound makes it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Methylpropanoyl)-1,4-diazepane-1-carbonyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the acylation of 1,4-diazepane with 2-methylpropanoyl chloride, followed by the introduction of the benzoic acid moiety through a coupling reaction. The reaction conditions often require the use of catalysts such as palladium or other transition metals to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Methylpropanoyl)-1,4-diazepane-1-carbonyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoic acid or diazepane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-[4-(2-Methylpropanoyl)-1,4-diazepane-1-carbonyl]benzoic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of novel pharmaceuticals.

    Industry: The compound can be utilized in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(2-Methylpropanoyl)-1,4-diazepane-1-carbonyl]benzoic acid involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-(2-Methylpropanoyl)-1,4-diazepane-1-carbonyl]benzoic acid
  • **3-[4-(2-Methylpropanoyl)-1,4-diazepane-1-carbonyl]phenylacetic acid
  • **3-[4-(2-Methylpropanoyl)-1,4-diazepane-1-carbonyl]benzamide

Uniqueness

Compared to similar compounds, 3-[4-(2-Methylpropanoyl)-1,4-diazepane-1-carbonyl]benzoic acid stands out due to its specific substitution pattern and the presence of both a benzoic acid and a diazepane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[4-(2-methylpropanoyl)-1,4-diazepane-1-carbonyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-12(2)15(20)18-7-4-8-19(10-9-18)16(21)13-5-3-6-14(11-13)17(22)23/h3,5-6,11-12H,4,7-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUMHYCGLVKITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCN(CC1)C(=O)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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